Dinoprost tromethamine

Overview

Description

Dinoprost Tromethamine is the tromethamine (THAM) salt of the naturally occurring prostaglandin F2 alpha . It occurs as a white to off-white, very hygroscopic, crystalline powder . It is used for aborting second-trimester pregnancy, in incomplete abortion, or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life .

Synthesis Analysis

While specific synthesis methods for Dinoprost Tromethamine were not found in the search results, it is known that it is the tromethamine salt of the naturally occurring prostaglandin F2 alpha .Molecular Structure Analysis

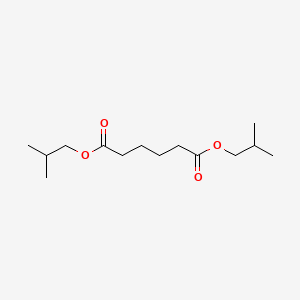

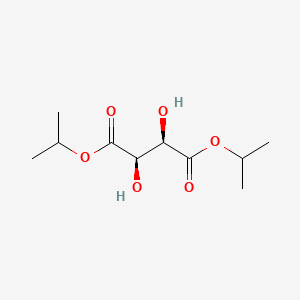

The molecular formula of Dinoprost Tromethamine is C24H45NO8 . Its average mass is 475.616 Da and its monoisotopic mass is 475.314514 Da .Physical And Chemical Properties Analysis

Dinoprost Tromethamine is a white to off-white, very hygroscopic, crystalline powder . It has a molecular weight of 475.616 and a molecular formula of C24H45NO8 .Scientific Research Applications

Abortifacient

Dinoprost Tromethamine is used for aborting second-trimester pregnancy (between the twelfth to eighteenth week of gestation) and in incomplete abortion or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life .

Labor Induction

At low doses, Dinoprost Tromethamine is used for medically indicated induction of labor at term . It stimulates myometrial contractions in the gravid uterus that are similar to the contractions that occur in the term uterus during labor .

Vasodilator in Angiography

Dinoprost Tromethamine is also injected intra-arterially for use as a vasodilator to assist in angiography .

Luteolysis

Dinoprost Tromethamine has the ability to potentially lyse corpora lutea . This is due to its pharmacologic effects on the female reproductive system, including inhibition of steroidogenesis by corpora lutea .

Cervical Relaxation

Prostaglandin F2 alpha, of which Dinoprost Tromethamine is a salt, has several pharmacologic effects on the female reproductive system, including relaxation of the cervix .

Vasoconstriction

Dinoprost Tromethamine is a potent vasoconstrictor of pulmonary, coronary, and cerebral arteriole beds .

Headache Research

Dinoprost Tromethamine has been used in research to study its effects on headache induction and possible changes in cerebral blood flow .

Erectile Function Research

In research related to erectile function recovery post bilateral nerve-sparing radical prostatectomy, Dinoprost Tromethamine has been used in clinical trials .

Mechanism of Action

Target of Action

Dinoprost tromethamine, also known as the tromethamine (THAM) salt of the naturally occurring prostaglandin F2 alpha, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall consisting largely of uterine smooth muscle cells, and it plays a crucial role in inducing contractions during labor .

Mode of Action

Dinoprost tromethamine appears to act directly on the myometrium . It stimulates myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are similar to the contractions that occur in the term uterus during labor .

Biochemical Pathways

These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea .

Pharmacokinetics

It’s known that the pharmacokinetic properties can vary by dosage form

Result of Action

The primary result of dinoprost tromethamine’s action is the induction of contractions in the myometrium, similar to those that occur during labor . This leads to the evacuation of the products of conception from the uterus . In addition, it has been reported that dinoprost tromethamine can induce ER stress, autophagy, and apoptosis in goat luteal cells .

Action Environment

The action, efficacy, and stability of dinoprost tromethamine can be influenced by various environmental factors. It’s worth noting that dinoprost tromethamine is used in different environments, such as for aborting second-trimester pregnancy, in incomplete abortion, for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life, and for medically indicated induction of labor at term .

Safety and Hazards

Future Directions

Dinoprost Tromethamine is used for aborting second-trimester pregnancy, in incomplete abortion, or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life . It is also used at low doses for medically indicated induction of labor at term . Future reproductive performance of animals that are not cycling will be unaffected by injection of Dinoprost Tromethamine .

properties

IUPAC Name |

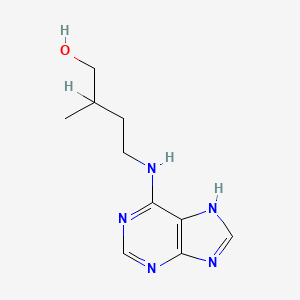

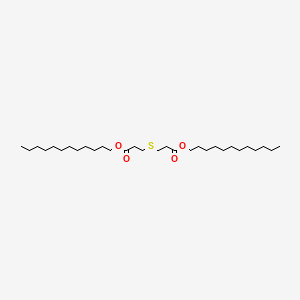

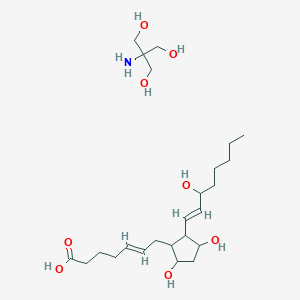

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-RZHHZEQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045582 | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dinoprost tromethamine appears to act directly on the myometrium, but this has not been completely established. Dinoprost stimulates myometrial contractions (via its interaction with the prostaglandin receptors) in the gravid uterus that are similar to the contractions that occur in the term uterus during labor. These contractions are usually sufficient to cause abortion. Uterine response to prostaglandins increases gradually throughout pregnancy. Dinoprost also facilitates cervical dilatation and softening. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dinoprost tromethamine | |

CAS RN |

38562-01-5 | |

| Record name | Dinoprost tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost tromethamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinoprost tromethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprost, trometamol salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROST TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100-101 | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dinoprost tromethamine acts as a PGF2α receptor agonist, binding to and activating these receptors. [, , , ] This activation leads to various physiological responses, particularly luteolysis (regression of the corpus luteum) in various species, including cattle and swine. [, , , , ]

ANone: PGF2α receptor activation triggers several downstream effects, including:

- Luteolysis: Dinoprost tromethamine induces luteolysis by causing functional and structural regression of the corpus luteum, ultimately leading to a decline in progesterone levels. [, , , ] This is crucial for estrus synchronization and termination of pregnancy in various species.

- Uterine Contractions: Dinoprost tromethamine stimulates myometrial contractions, aiding in expulsion of uterine contents, including fetal membranes and mummified fetuses. [, , ]

- Other Effects: Dinoprost tromethamine may also influence other physiological processes, such as smooth muscle contraction in the gastrointestinal and respiratory tracts. []

A: The molecular formula of Dinoprost tromethamine is C23H39NO6, and its molecular weight is 413.57 g/mol. []

ANone: The research papers provided do not delve into the specific material compatibility and stability profiles of Dinoprost tromethamine. Further research or manufacturer's information would be needed to address this aspect.

A: Dinoprost tromethamine primarily functions as a hormone analog and does not exhibit catalytic properties. [, , , ] Its primary mode of action involves receptor binding and subsequent signal transduction.

ANone: The provided research papers primarily focus on experimental investigations and do not extensively discuss computational chemistry studies related to Dinoprost tromethamine.

A: Dinoprost tromethamine is commonly formulated as a sterile solution for intramuscular (IM) or subcutaneous (SC) injection. [, ] The specific formulation may vary depending on the manufacturer and intended species.

A: Dinoprost tromethamine should be handled with caution as it can cause bronchospasm and other adverse effects in humans. [, ] Appropriate personal protective equipment should be worn when handling the drug.

A: Dinoprost tromethamine is rapidly metabolized in the lungs and liver. [] The primary route of elimination is through the urine. []

ANone: Potential adverse effects in animals may include:

ANone: The research papers provided focus primarily on traditional IM and SC administration of Dinoprost tromethamine. Further research might explore alternative drug delivery systems for enhanced efficacy or targeted delivery.

A: Progesterone levels can be monitored through blood or milk samples using various analytical techniques, such as ELISA or radioimmunoassay. [, , , , , ]

ANone: The provided research papers do not offer specific details regarding the environmental impact and degradation of Dinoprost tromethamine.

A: Dinoprost tromethamine is readily soluble in water at concentrations exceeding 200 mg/mL. []

ANone: While not explicitly detailed in the provided papers, common analytical methods for quantifying Dinoprost tromethamine and its metabolites might include high-performance liquid chromatography (HPLC) or ELISA, coupled with appropriate detection methods.

ANone: Specific interactions of Dinoprost tromethamine with drug transporters or metabolizing enzymes are not extensively discussed in the provided research papers.

A: Yes, alternatives include other PGF2α analogs, such as Cloprostenol sodium, as well as progestogens like CIDR inserts. [, , , , , , , ] The choice of treatment depends on various factors, including cost, availability, and specific application.

ANone: The provided papers do not mention specific disposal guidelines. Always follow local regulations and best practices for pharmaceutical waste disposal.

ANone: Key milestones include:

- Introduction as an abortifacient: Dinoprost tromethamine was one of the first prostaglandins to be clinically used for second-trimester abortions in humans. []

- Widespread use in veterinary medicine: It became a valuable tool for estrus synchronization, treatment of reproductive disorders, and other veterinary applications. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.